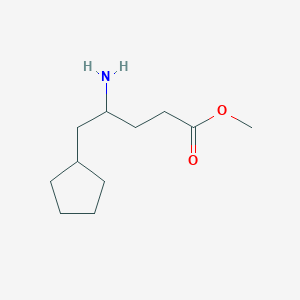
(S)-1-(2-Phenoxyphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2-Phenoxyphenyl)ethan-1-ol is a chiral compound with a phenoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Phenoxyphenyl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone, (S)-1-(2-Phenoxyphenyl)ethanone. This can be achieved using chiral catalysts or reagents that induce asymmetry in the reduction process. Commonly used methods include:
Catalytic Hydrogenation: Using chiral catalysts such as Rhodium or Ruthenium complexes.
Chemical Reduction: Employing chiral reducing agents like borane complexes or oxazaborolidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often utilizing continuous flow reactors and advanced purification techniques to ensure the desired optical purity.
化学反应分析
Types of Reactions
(S)-1-(2-Phenoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Further reduction to the corresponding alkane using strong reducing agents like Lithium Aluminum Hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, Sodium Borohydride (NaBH4).
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).
Major Products Formed
Oxidation: (S)-1-(2-Phenoxyphenyl)ethanone.
Reduction: (S)-1-(2-Phenoxyphenyl)ethane.
Substitution: (S)-1-(2-Phenoxyphenyl)ethyl halides or tosylates.
科学研究应用
(S)-1-(2-Phenoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-1-(2-Phenoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy and phenyl groups can engage in π-π stacking and hydrophobic interactions, while the hydroxyl group can form hydrogen bonds, contributing to its binding affinity and specificity.
相似化合物的比较
(S)-1-(2-Phenoxyphenyl)ethan-1-ol can be compared with other similar compounds such as:
®-1-(2-Phenoxyphenyl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activities and properties.
1-(2-Phenoxyphenyl)ethanone: The oxidized form, lacking the hydroxyl group, which may have different reactivity and applications.
1-(2-Phenoxyphenyl)ethane: The fully reduced form, which may have different physical and chemical properties.
属性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
(1S)-1-(2-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H14O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11,15H,1H3/t11-/m0/s1 |
InChI 键 |
ONJFOAUWTFCJFM-NSHDSACASA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1OC2=CC=CC=C2)O |
规范 SMILES |
CC(C1=CC=CC=C1OC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)






